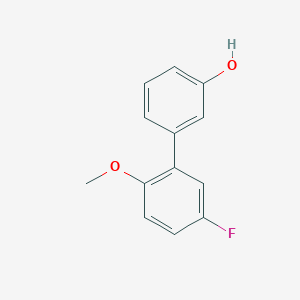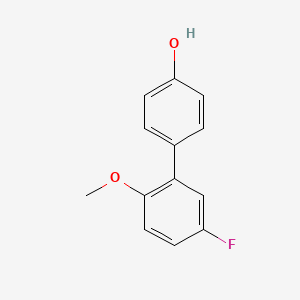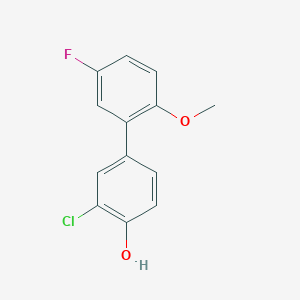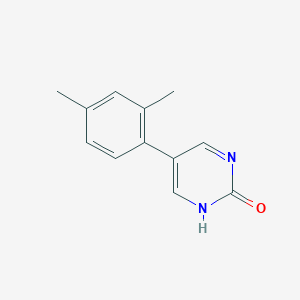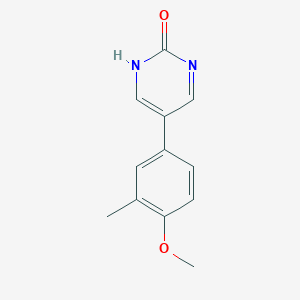
2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine (95%) is a synthetic compound that is used in scientific research applications to study various biochemical and physiological effects. It is a member of the pyrimidine family, which are heterocyclic compounds that contain two nitrogen atoms in a six-membered ring. 2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine is a colorless, crystalline solid and is soluble in dimethyl sulfoxide and methanol.
科学的研究の応用
2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine is used in scientific research to study its biochemical and physiological effects. It has been used to study the effects of pyrimidine derivatives on the activity of enzymes, such as protein kinases and phosphatases, as well as to study the effects of these compounds on cell proliferation and cell death. It has also been used to study the effects of pyrimidine derivatives on the expression of genes involved in cancer.
作用機序
The mechanism of action of 2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine is not fully understood. However, it is thought to interact with proteins involved in cell signaling pathways, such as protein kinases and phosphatases. It has also been suggested that it may be involved in the regulation of gene expression, which could explain its effects on cancer cell proliferation and death.
Biochemical and Physiological Effects
2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of several protein kinases, including c-Src, c-Abl, and c-Raf. It has also been shown to inhibit the activity of phosphatases, such as protein phosphatase 2A and protein phosphatase 1. In addition, it has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells in vivo.
実験室実験の利点と制限
2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine has several advantages for use in laboratory experiments. It is easy to synthesize in high yields, and it is soluble in dimethyl sulfoxide and methanol. In addition, it is relatively stable and has a low toxicity profile. However, it is not suitable for use in clinical studies due to its low solubility in water.
将来の方向性
There are a number of potential future directions for the use of 2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine in scientific research. It could be used to study the effects of pyrimidine derivatives on other cellular processes, such as cell differentiation and metabolism. It could also be used to study the effects of pyrimidine derivatives on the expression of other genes involved in cancer. In addition, it could be used to study the effects of these compounds on other diseases, such as diabetes and cardiovascular diseases. Finally, it could be used to develop novel drugs that target specific protein kinases and phosphatases.
合成法
2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine can be synthesized using a variety of methods. The most common method is the reaction of 4-methoxy-3-methylphenol with ethyl chloroacetate in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction produces 2-hydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine in high yield.
特性
IUPAC Name |
5-(4-methoxy-3-methylphenyl)-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-5-9(3-4-11(8)16-2)10-6-13-12(15)14-7-10/h3-7H,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWSJOLTGPOFKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CNC(=O)N=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680837 |
Source


|
| Record name | 5-(4-Methoxy-3-methylphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine | |
CAS RN |
1111108-43-0 |
Source


|
| Record name | 5-(4-Methoxy-3-methylphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






